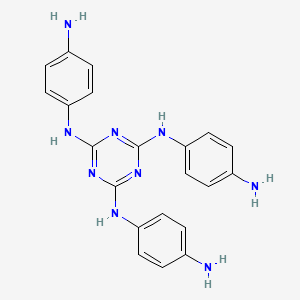
2,4,6-Tris(p-aminoanilino)-1,3,5-triazine
Cat. No. B8484194
Key on ui cas rn:
80587-86-6
M. Wt: 399.5 g/mol
InChI Key: SEWAZMKTGSTERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05990310
Procedure details


In one 100 milliliter, four-neck, round-bottom flask equipped with a thermo-couple, a condenser, a mechanical stirrer, and a nitrogen sweep were placed 3.34 grams (0.005 mole) of 2,4,6-tris-[4-(phenylazo)phenylamino]-1,3,5-triazine, 50 grams of isobutanol, 1.66 grams (0.033 mole) of hydrazine hydrate and 0.15 gram of 5 percent palladium on carbon (approximately 60 percent wet). Over a period of two hours, the mixture was heated to 70° C., and held an additional ten hours at 70° C. The reduction was followed by high performance liquid chromatography by observing the disappearance of the starting tris-azo compound and the conversion of the intermediate di- and mono-azo compounds to the tris-amino compound and the formation of the by-product aniline. The title compound was isolated by filtration at 60° C. The filter cake was washed with 10 milliliters of isobutanol, dried to a constant weight to give 100 percent yield (2 grams) of 2,4,6-tris-[4-aminoanilino]-1,3,5-triazine. The melt point was 297°-299° C. The infrared spectrum was consistent with the structure. Relative area HPLC analysis showed it to be 97.8 percent pure. The filtrate was distilled to recover 1.1 grams of aniline, 78.6 percent of theory.
Name
2,4,6-tris-[4-(phenylazo)phenylamino]-1,3,5-triazine
Quantity
3.34 g
Type
reactant
Reaction Step One


[Compound]
Name
tris-azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
di- and mono-azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
tris-amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


[Compound]
Name
one
Quantity
100 mL
Type
solvent
Reaction Step Seven



Name
Identifiers


|
REACTION_CXSMILES
|
C1(N=[N:8][C:9]2[CH:14]=[CH:13][C:12]([NH:15][C:16]3[N:21]=[C:20]([NH:22][C:23]4[CH:28]=[CH:27][C:26]([N:29]=NC5C=CC=CC=5)=[CH:25][CH:24]=4)[N:19]=[C:18]([NH:37][C:38]4[CH:43]=[CH:42][C:41]([N:44]=NC5C=CC=CC=5)=[CH:40][CH:39]=4)[N:17]=3)=[CH:11][CH:10]=2)C=CC=CC=1.O.NN.NC1C=CC=CC=1>[Pd].C(O)C(C)C>[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]2[N:21]=[C:20]([NH:22][C:23]3[CH:24]=[CH:25][C:26]([NH2:29])=[CH:27][CH:28]=3)[N:19]=[C:18]([NH:37][C:38]3[CH:43]=[CH:42][C:41]([NH2:44])=[CH:40][CH:39]=3)[N:17]=2)=[CH:11][CH:10]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
2,4,6-tris-[4-(phenylazo)phenylamino]-1,3,5-triazine
|
|
Quantity
|
3.34 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N=NC1=CC=C(C=C1)NC1=NC(=NC(=N1)NC1=CC=C(C=C1)N=NC1=CC=CC=C1)NC1=CC=C(C=C1)N=NC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.66 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
[Compound]
|
Name
|
tris-azo
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
di- and mono-azo
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
tris-amino
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
Step Seven
[Compound]
|
Name
|
one
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Nine
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C(C)C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
held an additional ten hours at 70° C
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(NC2=NC(=NC(=N2)NC2=CC=C(C=C2)N)NC2=CC=C(C=C2)N)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
